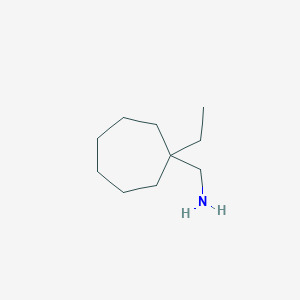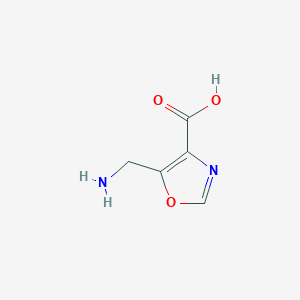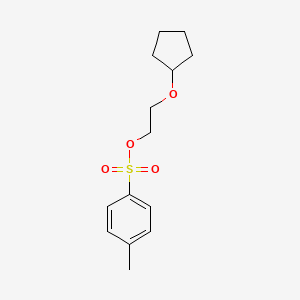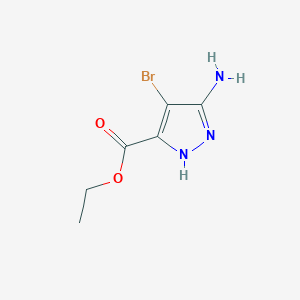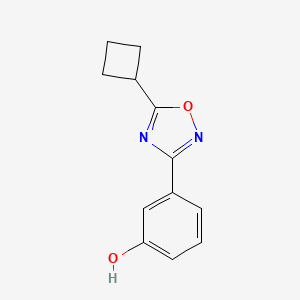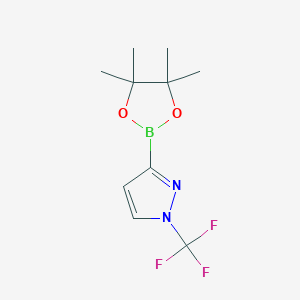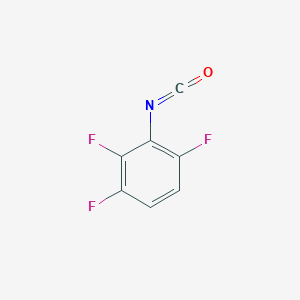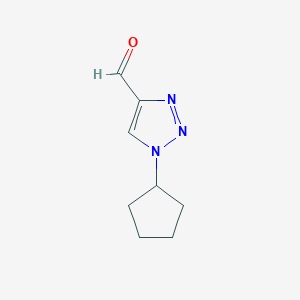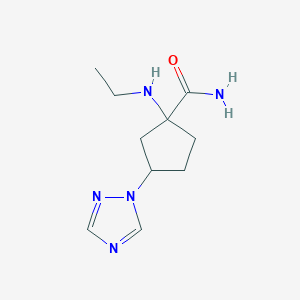![molecular formula C10H20ClNO B13564877 (2-Aminospiro[3.5]nonan-7-yl)methanol hydrochloride](/img/structure/B13564877.png)
(2-Aminospiro[3.5]nonan-7-yl)methanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Aminospiro[35]nonan-7-yl)methanol hydrochloride is a chemical compound with the molecular formula C10H19NO·HCl It is a spiro compound, which means it contains a unique structure where two rings are connected through a single atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminospiro[3.5]nonan-7-yl)methanol hydrochloride typically involves the reaction of a spirocyclic ketone with an amine under reductive amination conditions. The process generally includes the following steps:
Formation of the Spirocyclic Ketone: This can be achieved through a cyclization reaction involving a suitable precursor.
Reductive Amination: The spirocyclic ketone is reacted with an amine (such as ammonia or a primary amine) in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Synthesis of Precursors: Large quantities of the spirocyclic ketone and amine are prepared.
Reductive Amination in Large Reactors: The reaction is carried out in industrial reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.
Purification: The product is purified through crystallization or chromatography to obtain the hydrochloride salt.
化学反応の分析
Types of Reactions
(2-Aminospiro[3.5]nonan-7-yl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Acyl chlorides, isocyanates, or other electrophiles.
Major Products Formed
Oxidation: Formation of spirocyclic ketones or aldehydes.
Reduction: Formation of reduced spirocyclic alcohols or amines.
Substitution: Formation of amides, ureas, or other substituted derivatives.
科学的研究の応用
(2-Aminospiro[3.5]nonan-7-yl)methanol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (2-Aminospiro[3.5]nonan-7-yl)methanol hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets can vary, but the compound’s unique structure allows it to fit into specific binding sites, influencing biological processes.
類似化合物との比較
Similar Compounds
- (2-Aminospiro[3.5]nonan-2-yl)methanol hydrochloride
- (7-Azaspiro[3.5]nonan-2-yl)methanol hydrochloride
- (2-Oxaspiro[3.5]nonan-7-yl)methanamine hydrochloride
Uniqueness
(2-Aminospiro[35]nonan-7-yl)methanol hydrochloride is unique due to its specific spirocyclic structure and the presence of both amine and alcohol functional groups
特性
分子式 |
C10H20ClNO |
|---|---|
分子量 |
205.72 g/mol |
IUPAC名 |
(2-aminospiro[3.5]nonan-7-yl)methanol;hydrochloride |
InChI |
InChI=1S/C10H19NO.ClH/c11-9-5-10(6-9)3-1-8(7-12)2-4-10;/h8-9,12H,1-7,11H2;1H |
InChIキー |
KVKQITCXOXESKV-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CCC1CO)CC(C2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


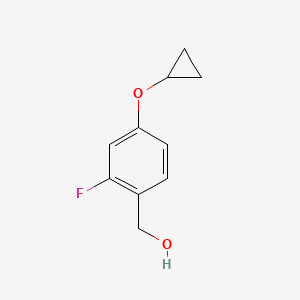
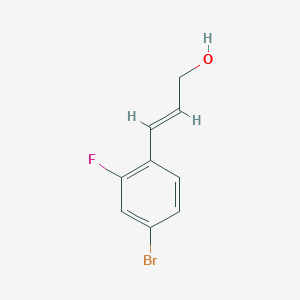
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(1H-indazol-5-yl)propanoic acid](/img/structure/B13564809.png)
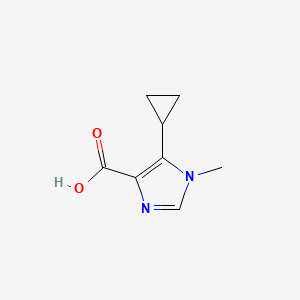
![4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)-3,4-dihydro-2H-pyrano[2,3-c]pyridine](/img/structure/B13564818.png)
